2(3H)-Thiazolimine, 3,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Thiazolimine, 3,4-diphenyl- is a heterocyclic compound characterized by a thiazole ring structure with two phenyl groups attached at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Thiazolimine, 3,4-diphenyl- typically involves the reaction of thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. Common reagents used in this synthesis include sodium hydride and dimethylformamide as the solvent.
Industrial Production Methods
Industrial production of 2(3H)-Thiazolimine, 3,4-diphenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Thiazolimine, 3,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
2(3H)-Thiazolimine, 3,4-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, leading to its investigation as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Thiazolimine, 3,4-diphenyl- involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects. The compound may also interact with cellular pathways involved in inflammation, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler heterocyclic compound with a similar ring structure.
Benzothiazole: Contains a fused benzene and thiazole ring, exhibiting different chemical properties.
Thiazolidine: A saturated derivative of thiazole with different reactivity.
Uniqueness
2(3H)-Thiazolimine, 3,4-diphenyl- is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to simpler thiazole derivatives. This structural feature also contributes to its diverse range of applications in various fields.
Properties
CAS No. |
38650-46-3 |
---|---|
Molecular Formula |
C15H12N2S |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
3,4-diphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C15H12N2S/c16-15-17(13-9-5-2-6-10-13)14(11-18-15)12-7-3-1-4-8-12/h1-11,16H |
InChI Key |
JUQOKHPUAZTSCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.